molecular formula C16H19N5O4 B2826947 ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896323-85-6

ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2826947
CAS No.: 896323-85-6
M. Wt: 345.359
InChI Key: PRBJWJLRWCERCA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a unique organic molecule that features an intricate structure. This compound belongs to the family of purine derivatives, which are well known for their biological activity and diverse applications in chemistry and medicine. It exhibits a complex fused ring system, making it an interesting target for synthetic organic chemists and a compound of potential pharmacological importance.

Properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-5-7-19-10(3)8-20-12-13(17-15(19)20)18(4)16(24)21(14(12)23)9-11(22)25-6-2/h5,8H,1,6-7,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBJWJLRWCERCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic synthesis. The starting materials might include basic purine structures that are modified through various chemical reactions such as alkylation, acylation, and ring-closing metathesis. Precise reaction conditions including temperature, solvent, and catalysts are carefully controlled to ensure the desired product is formed with high yield and purity.

Industrial Production Methods: Industrial production would require optimization of these synthetic routes to be cost-effective and scalable. This might involve the development of more efficient catalytic systems, the use of flow chemistry for continuous production, or green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: This compound can undergo oxidation reactions to form different oxidized derivatives, which might exhibit different biological activities.

  • Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Hydrogen with palladium on carbon, sodium borohydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydride.

Major Products Formed from These Reactions: These reactions can lead to a range of derivatives, each with potentially different chemical and biological properties. The exact products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has significant potential in various fields of scientific research:

  • Chemistry: It serves as a model compound for studying the reactivity of fused ring systems and purine derivatives.

  • Biology: Its structural similarity to nucleotides makes it a valuable tool in the study of biochemical pathways.

  • Industry: Used in the design and synthesis of new materials with specific properties for electronics, catalysis, and other applications.

Mechanism of Action

The mechanism by which ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The molecular targets and pathways involved may include enzyme inhibition or modulation, binding to DNA or RNA, and disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields

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